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Compound of Interest

3-Amino-4-
Compound Name:
(methyithio)benzotrifluoride

cat. No.: B1361180

An In-depth Technical Guide to 2-Methylsulfanyl-5-(trifluoromethyl)aniline

IUPAC Name: 2-Methylsulfanyl-5-(trifluoromethyl)aniline Common Name: 3-Amino-4-
(methylthio)benzotrifluoride CAS Number: 207974-07-0

This technical guide provides a comprehensive overview of 2-methylsulfanyl-5-
(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of complex organic
molecules. Its unique substitution pattern, featuring an amine, a methylthio group, and a
trifluoromethyl group, makes it a valuable building block for medicinal chemistry and materials
science. This document is intended for researchers, chemists, and professionals in the field of
drug development, offering detailed information on its properties, synthesis, and potential
applications.

Physicochemical Properties

The compound is typically a liquid at room temperature and is noted as being air-sensitive.
Proper storage under an inert atmosphere is recommended to maintain its purity and reactivity.
A summary of its key physicochemical properties is presented below.
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Property Value Reference
Molecular Formula CsHsF3NS [1112]
Molecular Weight 207.21 - 207.22 g/mol [1][2]
Boiling Point 111-112 °C at 12 torr [1]
Refractive Index (n_D"20) 1.5370 [1]

Purity >98.0% (GC)

Physical State Liquid (at 20 °C)

2-Amino-1-methylthio-4-

trifluoromethylbenzene, a,a,a-
Synonyms ) .

Trifluoro-6-(methylthio)-m-

toluidine

Synthesis and Experimental Protocols

The synthesis of substituted anilines such as 2-methylsulfanyl-5-(trifluoromethyl)aniline often
involves multi-step processes starting from more common benzotrifluoride derivatives. While a
direct, publicly documented synthesis for this specific molecule is sparse, a general and
plausible protocol can be extrapolated from established methodologies for structurally related
compounds.

General Synthetic Approach

A common strategy involves the introduction of the methylthio group onto a pre-functionalized
aminobenzotrifluoride ring. One potential pathway could involve the ortho-lithiation of a
protected 3-aminobenzotrifluoride derivative followed by quenching with a sulfur electrophile,
such as dimethyl disulfide (DMDS).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for
analogous compounds.
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Objective: To synthesize 2-methylsulfanyl-5-(trifluoromethyl)aniline from 3-amino-
benzotrifluoride.

Materials:

e 3-Aminobenzotrifluoride

» Di-tert-butyl dicarbonate (Boc20)

o Tetrahydrofuran (THF), anhydrous

e n-Butyllithium (n-BuLi), 2.5 M in hexanes
e Dimethyl disulfide (DMDS)

» Hydrochloric acid (HCI), aqueous solution
e Sodium bicarbonate (NaHCOs), aqueous solution
e Magnesium sulfate (MgS0Oa4), anhydrous
o Ethyl acetate

e Hexanes

Procedure:

» Protection of the Amine:

o In a round-bottom flask, dissolve 3-aminobenzotrifluoride (1 equivalent) in anhydrous THF
under a nitrogen atmosphere.

o Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a suitable base
(e.g., triethylamine).

o Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates
complete consumption of the starting material.
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o

Remove the solvent under reduced pressure. The resulting crude Boc-protected aniline is
typically used in the next step without further purification.

o Ortho-directed Lithiation and Thioetherification:

o

o

Dissolve the crude Boc-protected aniline in anhydrous THF and cool the solution to -78 °C
in a dry ice/acetone bath under a nitrogen atmosphere.

Slowly add n-Butyllithium (1.2 equivalents) dropwise, maintaining the temperature below
-70 °C. The solution may change color, indicating anion formation.

Stir the mixture at -78 °C for 2 hours.

Add dimethyl disulfide (1.3 equivalents) dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

o Work-up and Deprotection:

Quench the reaction by carefully adding a saturated agueous solution of sodium
bicarbonate.

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add a strong
acid, such as 4M HCI in dioxane, to cleave the Boc protecting group.

Stir at room temperature for 4-6 hours.

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the
product with ethyl acetate.

e Purification:
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o Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and
concentrate the solvent.

o Purify the crude product via column chromatography on silica gel using a gradient of
hexanes and ethyl acetate to yield the final product, 2-methylsulfanyl-5-
(trifluoromethyl)aniline.

Applications in Drug Development and Research

The trifluoromethyl group is a critical pharmacophore in modern drug design, known for
improving metabolic stability, lipophilicity, and binding affinity. Aniline derivatives are
foundational scaffolds for a vast number of biologically active molecules. The combination of
these features in 2-methylsulfanyl-5-(trifluoromethyl)aniline makes it a highly valuable
intermediate for synthesizing novel therapeutic agents, particularly kinase inhibitors.

Derivatives of trifluoromethyl-anilines are integral to compounds designed to target critical cell
signaling pathways implicated in cancer and other diseases. For instance, compounds
containing this scaffold have been investigated as inhibitors of Fms-like tyrosine kinase 3
(FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia
(AML).[3]

Role as an Intermediate in Kinase Inhibitor Synthesis

The primary amine group of 2-methylsulfanyl-5-(trifluoromethyl)aniline serves as a key
functional handle for building more complex molecules. It can readily participate in amide bond
formations, urea formations, or reductive aminations to link the core scaffold to other
pharmacophoric elements. A general workflow for utilizing such an intermediate in a drug
discovery program is outlined below.
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Intermediate-Based Drug Discovery Workflow
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Caption: A logical workflow for drug discovery starting from a key chemical intermediate.
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Potential Involvement in Signaling Pathways

Many kinase inhibitors target pathways that are dysregulated in cancer. The PI3K/AKT/mTOR
pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a
major goal in oncology research. Small molecules containing the trifluoromethyl-aniline moiety
have been successfully developed as inhibitors of this pathway.[4] A potential inhibitor derived
from 2-methylsulfanyl-5-(trifluoromethyl)aniline could be designed to target a key kinase like
PI3Ka.
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Simplified PIBK/AKT/mTOR Signaling Pathway
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Caption: Inhibition of the PI3K/AKT pathway by a potential drug candidate.
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Conclusion

2-Methylsulfanyl-5-(trifluoromethyl)aniline is a specialized chemical intermediate with significant
potential in the field of drug discovery and medicinal chemistry. Its unique combination of
functional groups provides a versatile platform for the synthesis of novel, biologically active
compounds, particularly kinase inhibitors targeting critical cell signaling pathways. The
information and protocols provided in this guide serve as a valuable resource for researchers
aiming to leverage this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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